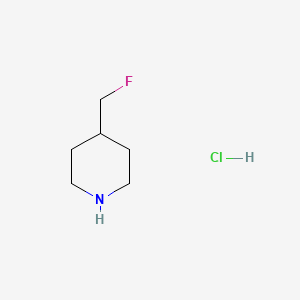

4-(Fluoromethyl)piperidine hydrochloride

Overview

Description

4-(Fluoromethyl)piperidine hydrochloride (4-FMPH) is an organic compound with the molecular formula C5H11ClFNO. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, pesticides, and other chemicals. 4-FMPH has been used in the synthesis of several novel compounds, including novel antiviral agents and insecticides. Additionally, 4-FMPH has been used in the synthesis of a variety of other compounds, including those with potential applications in biotechnology, agriculture, and medicine.

Scientific Research Applications

Crystal and Molecular Structure Analysis :

- 4-Piperidinecarboxylic acid hydrochloride, a related compound, has been characterized using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. This research contributes to understanding the molecular and crystal structures of such compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Development of HIV-1 Entry Inhibitors :

- Novel 1,4-disubstituted piperidine/piperazine derivatives, including N-(4-Fluoro-benzyl)piperazine analog B07 hydrochloride, show potent anti-HIV-1 activities and could serve as leads for new anti-HIV-1 therapies (Dong et al., 2012).

Quantum Chemical and Molecular Dynamics Simulation Studies :

- Piperidine derivatives, including those with fluorinated structures, have been investigated for their corrosion inhibition properties on iron, demonstrating the compound's potential in materials science (Kaya et al., 2016).

Antimycobacterial Activity :

- Spiro-piperidin-4-ones, which include fluorinated phenyl derivatives, show potent in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, indicating potential for tuberculosis treatment (Kumar et al., 2008).

Neuroleptic Agent Synthesis :

- The synthesis of various halogenated 4-(phenoxymethyl)piperidines, including fluorinated compounds, for use as potential δ receptor ligands in neuroleptic applications (Waterhouse et al., 1997).

Pharmacokinetics of ALK Inhibitors :

- Research on novel anaplastic lymphoma kinase (ALK) inhibitors, including fluorinated piperidines, reveals insights into the pharmacokinetics and potential applications in cancer treatment (Teffera et al., 2013).

Base-Catalyzed Reactions in Environmental Chemistry :

- Studies on N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine and related compounds provide insights into their chemical fate in environmentally relevant conditions (Šakić, Zipse, & Vrček, 2011).

Anti-Acetylcholinesterase Activity in Alzheimer's Research :

- Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is relevant for Alzheimer's disease research (Sugimoto et al., 1990).

Synthesis of Multifunctionalized 4H-Pyran Derivatives :

- A synthetic route for polyfunctionalized 4H-pyran derivatives bearing fluorochloro pyridyl moiety, catalyzed by piperidine, demonstrates the compound's utility in organic synthesis (Ye et al., 2010).

Cytotoxic and Anticancer Agents Synthesis :

- A study on the synthesis of 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, including fluorinated derivatives, as potential cytotoxic and anticancer agents (Dimmock et al., 1998).

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could impact the bioavailability of the compound, influencing its therapeutic potential.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Fluoromethyl)piperidine hydrochloride . For instance, the compound is stable at temperatures between 2-8°C . Other factors, such as pH and the presence of other compounds, could also affect its action.

Biochemical Analysis

Cellular Effects

4-(Fluoromethyl)piperidine hydrochloride affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can result in altered cellular responses, while changes in gene expression can affect protein synthesis and cellular functions. Additionally, the compound’s influence on cellular metabolism can lead to variations in metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes or proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and subsequent alterations in cellular functions. The fluorine atom in the compound’s structure can play a crucial role in these interactions by affecting the compound’s binding affinity and reactivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with threshold effects observed at specific dosage levels. At higher doses, the compound may exhibit toxic or adverse effects, impacting cellular functions and overall health. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the compound’s biochemical properties and its overall impact on cellular metabolism. Understanding the metabolic pathways of this compound is crucial for elucidating its role in biochemical reactions and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical behavior. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s overall activity and function, as well as its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical behavior .

Properties

IUPAC Name |

4-(fluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUQKYYPOBCIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630637 | |

| Record name | 4-(Fluoromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787564-27-6 | |

| Record name | 4-(Fluoromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(fluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)